1-(Benzenesulfinyl)-1-chloroheptan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfinyl)-1-chloroheptan-2-OL is an organic compound characterized by the presence of a benzenesulfinyl group, a chlorine atom, and a heptanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfinyl)-1-chloroheptan-2-OL typically involves the reaction of benzenesulfinyl chloride with a heptanol derivative under controlled conditions. One common method includes the use of a base such as pyridine to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the risk of contamination and side reactions. The use of advanced purification techniques such as chromatography and distillation is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzenesulfinyl)-1-chloroheptan-2-OL undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzenesulfinyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted heptanol derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfinyl)-1-chloroheptan-2-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfinyl)-1-chloroheptan-2-OL involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can interact with biological molecules, leading to the modulation of various biochemical pathways. The chlorine atom can also participate in nucleophilic substitution reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but lacks the heptanol backbone and chlorine atom.
Benzenesulfinyl piperidine: Contains a piperidine ring instead of the heptanol backbone.
Benzenesulfinyl fluoride: Contains a fluoride atom instead of chlorine
Uniqueness
1-(Benzenesulfinyl)-1-chloroheptan-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63988-07-8 |
---|---|
Molekularformel |
C13H19ClO2S |
Molekulargewicht |
274.81 g/mol |
IUPAC-Name |
1-(benzenesulfinyl)-1-chloroheptan-2-ol |
InChI |
InChI=1S/C13H19ClO2S/c1-2-3-5-10-12(15)13(14)17(16)11-8-6-4-7-9-11/h4,6-9,12-13,15H,2-3,5,10H2,1H3 |
InChI-Schlüssel |
AOADALFQVBDJJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(S(=O)C1=CC=CC=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.